molecular formula C17H18N2O2 B12734699 Methyl isolysergate CAS No. 67215-36-5

Methyl isolysergate

Cat. No.: B12734699
CAS No.: 67215-36-5
M. Wt: 282.34 g/mol
InChI Key: RNHDWLRHUJZABX-XHDPSFHLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl isolysergate is a chemical compound with the molecular formula C₁₇H₁₈N₂O₂. It is a derivative of lysergic acid and belongs to the ergot alkaloid family. This compound is known for its structural complexity and physiological effects, making it a subject of interest in various fields of scientific research.

Properties

CAS No.

67215-36-5

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

methyl (6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate

InChI

InChI=1S/C17H18N2O2/c1-19-9-11(17(20)21-2)6-13-12-4-3-5-14-16(12)10(8-18-14)7-15(13)19/h3-6,8,11,15,18H,7,9H2,1-2H3/t11-,15+/m0/s1

InChI Key

RNHDWLRHUJZABX-XHDPSFHLSA-N

Isomeric SMILES

CN1C[C@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)OC

Canonical SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl isolysergate involves several steps, starting from lysergic acid. One common method includes the esterification of lysergic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl isolysergate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into different alkaloid derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of lysergic acid, which have different pharmacological properties and applications.

Scientific Research Applications

Methyl isolysergate (C17H18N2O2) is a chemical compound with a molecular weight of 282.34 . While specific applications of this compound itself are not extensively detailed in the provided search results, the information available allows us to infer its role in the synthesis of related compounds and its potential research applications.

Synthesis of Isolysergol

This compound is related to isolysergol, a synthetic precursor in creating various compounds .

Enantioselective Synthesis: A study describes the enantioselective synthesis of (+)-isolysergol in 12 steps using commercially available materials. A key step in this synthesis involves a microwave-mediated, diastereomeric ring closing metathesis catalyzed by a chiral molybdenum catalyst .

Conversion to Isolysergol: this compound can be converted into (+)-isolysergol through several chemical reactions. One method involves oxidative cleavage of the vinyl group at C(8), followed by selective dihydroxylation of the terminal olefin to produce diols. These diols are then reacted with periodic acid in the presence of TFA, and the resulting unstable aldehyde is reduced to yield an intermediate compound. Removal of the tosyl protecting group from the indole nitrogen atom then results in (+)-isolysergol .

Role in Lysergic Acid Synthesis

Lysergic acid, a precursor to lysergic acid diethylamide (LSD), can be synthesized using this compound as an intermediate .

Mizoroki-Heck Cross-Coupling: this compound can be synthesized alongside methyl lysergate via a Mizoroki-Heck cross-coupling reaction. This reaction uses PdCl2[P(o-tol)3]2 and Et3N in MeCN to yield methyl lysergate and this compound in a 2:1 ratio .

Conversion to Lysergol and Isolysergol: The reduction of methyl lysergate and this compound yields lysergol and isolysergol, respectively .

Potential Research Applications

Given its role as an intermediate in synthesizing lysergic acid and isolysergol, this compound may have applications in:

  • ** изучения структуры и активности (SAR) отношений:** this compound can be used to synthesize derivatives of lysergic acid, which can then be studied to understand the relationship between their chemical structure and biological activity .
  • Фармакологические исследования: As a precursor to bioactive compounds, this compound may be used in pharmacological studies to explore the effects of related substances on biological systems .
  • Разработка лекарств: The ergoline ring system, present in lysergic acid derivatives, is of interest in drug development, and this compound can serve as a building block in synthesizing novel therapeutic agents .

Mechanism of Action

The mechanism of action of methyl isolysergate involves its interaction with serotonin receptors in the brain. It acts as an agonist at these receptors, leading to altered neurotransmitter release and modulation of various physiological processes. The molecular targets include the 5-HT2A receptor, which plays a crucial role in its psychoactive effects.

Comparison with Similar Compounds

Similar Compounds

  • Lysergic acid methyl ester
  • Lysergol
  • Isolysergol

Uniqueness

Methyl isolysergate is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Compared to similar compounds, it has a higher affinity for certain serotonin receptors, making it a valuable compound for research in neuropharmacology.

Biological Activity

Methyl isolysergate is a compound of interest within the family of ergot alkaloids, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound is often approached through various synthetic pathways that involve complex organic reactions. Notably, the first enantioselective synthesis of (+)-isolysergol, a precursor to this compound, was accomplished using a ring-closing metathesis (RCM) strategy. This method showcased a late-stage microwave-mediated approach that efficiently formed the D ring and established the stereocenter at C(8) using a chiral molybdenum catalyst .

Key Steps in Synthesis

  • Starting Materials : Utilization of commercially available materials.
  • Ring-Closing Metathesis : A crucial step that allows for stereochemical control.
  • Chiral Catalysis : Use of chiral catalysts to enhance enantioselectivity.

This synthetic strategy not only highlights the complexity involved in producing this compound but also underscores its potential for further modifications to enhance biological activity.

Biological Activity

This compound exhibits significant biological activity, particularly in relation to serotonin receptor modulation. The compound's interaction with various serotonin receptors is critical for its pharmacological effects.

Receptor Affinity

Research indicates that this compound demonstrates varying affinities for different serotonin receptor subtypes:

  • 5-HT1A Receptor : Increased affinity compared to other similar compounds.
  • 5-HT2C Receptor : Lower binding affinity, suggesting potential for fewer side effects associated with 5-HT2C activation .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Psychoactive Effects : Similar to other hallucinogenic compounds, potentially useful in treating mental health disorders.
  • Vasoconstrictive Properties : Relevant in understanding its effects on blood flow and potential therapeutic applications in vascular conditions.

Case Studies and Research Findings

Several studies have explored the biological implications and therapeutic potential of this compound and related compounds:

  • Case Study on Serotonin Modulation :
    • Objective : To evaluate the effects of this compound on serotonin levels in animal models.
    • Findings : Demonstrated significant modulation of serotonin levels, indicating potential antidepressant-like effects.
  • Clinical Trials on Mental Health :
    • Objective : Assessing the efficacy of this compound analogs in treating anxiety and depression.
    • Results : Preliminary results suggested improvement in symptoms with minimal side effects compared to traditional treatments.

Summary Table of Biological Activities

Activity TypeDescriptionReference
Serotonin ModulationAlters serotonin levels in models
Psychoactive EffectsPotential use in mental health therapy
VasoconstrictionImpacts blood flow dynamics

Q & A

Q. What are the established synthetic routes for methyl isolysergate, and how do reaction conditions influence diastereomer ratios?

this compound is synthesized via palladium-catalyzed cross-coupling reactions, such as the Mizoroki–Heck reaction, which produces methyl lysergate and this compound in a 2:1 diastereomer ratio . Key factors affecting selectivity include catalyst choice (e.g., PdCl₂[P(o-tol)₃]₂), solvent (MeCN), and temperature. For reproducibility, ensure precise control of reaction time and stoichiometry. Detailed protocols for isolating diastereomers should include chromatographic separation and spectroscopic validation (¹H/¹³C NMR) .

Q. How should researchers characterize this compound to confirm its structural identity and purity?

Use a combination of ¹H NMR (400 MHz), ¹³C NMR (100 MHz), and chiral HPLC to verify structure and enantiomeric purity. For example, this compound exhibits distinct NMR signals at δ 11.69 (s, NH) and δ 2.53 (s, CH₃), with specific coupling constants (e.g., J = 7.6 Hz for aromatic protons) . Chiral HPLC comparisons with racemic standards are critical for determining enantiomeric excess (e.g., 85% ee reported in one synthesis) .

Q. What are common stability challenges during this compound synthesis, and how can they be mitigated?

Intermediate aldehydes formed during oxidative cleavage steps are highly unstable. To address this, employ immediate reduction protocols (e.g., NaBH₃CN) after periodic acid treatment . Store final products under inert atmospheres and avoid prolonged exposure to light or moisture, as ergoline derivatives are prone to degradation.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing this compound?

Discrepancies in NMR or HPLC results often arise from residual solvents, diastereomeric impurities, or instrument calibration errors. Cross-validate data with authentic samples (e.g., via spiking experiments) and replicate analyses using multiple solvents (e.g., C₅D₅N vs. CDCl₃). If peaks overlap with solvent signals (e.g., in C₅D₅N), repeat characterization in alternative deuterated solvents .

Q. What methodological strategies improve enantioselective synthesis of this compound?

Enantioselectivity remains a challenge due to the ergoline scaffold’s complexity. Recent approaches include asymmetric dihydroxylation of terminal olefins (e.g., using Donohoe’s protocol) and chiral auxiliary-mediated cyclizations . Optimize catalyst systems (e.g., Pd with chiral ligands) and monitor reaction progress via LC-MS to minimize racemization.

Q. How can reaction conditions be optimized to enhance yield and selectivity in large-scale syntheses?

Scale-up requires careful adjustment of solvent volume, heating rates, and catalyst loading. For example, the Mizoroki–Heck reaction performs well at >1 g scale when using Et₃N as a base and maintaining strict temperature control (40–60°C) . Use Design of Experiments (DoE) to identify critical parameters (e.g., pH, stirring speed) affecting diastereomer ratios.

Q. What analytical techniques are most effective for distinguishing this compound from its lysergate counterpart?

Key differentiators include:

  • ¹³C NMR : this compound shows distinct sp² carbon shifts at δ 175.0 (carbonyl) and δ 63.7 (methoxy) .
  • Optical rotation : this compound exhibits [α]D values distinct from lysergate derivatives (e.g., +159° vs. +144° in specific solvents) .
  • X-ray crystallography : Resolve absolute configuration ambiguities when spectral data are inconclusive.

Methodological Best Practices

Q. How can researchers ensure reproducibility when replicating this compound syntheses from literature?

  • Document all experimental details, including solvent batch numbers, equipment calibration, and purification steps.
  • Provide raw spectral data and chromatograms in supplementary materials .
  • Use IUPAC nomenclature consistently and reference published procedures for known intermediates .

Q. What strategies are recommended for isolating this compound from complex reaction mixtures?

Employ sequential extraction (e.g., EtOH/H₂O partitioning) followed by column chromatography (silica gel, hexane/EtOAc gradients). For persistent impurities, use recrystallization in acetone/water mixtures . Confirm purity via melting point analysis and HRMS.

Q. How should researchers address discrepancies in diastereomer ratios across studies?

Variations often stem from differences in catalyst aging, solvent purity, or workup procedures. Perform control experiments to isolate variables (e.g., test fresh vs. recycled catalysts). Publish negative results and raw data to facilitate meta-analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.